methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Description
This compound belongs to a class of pyrazole derivatives characterized by a Z-configuration ethylidene side chain substituted with a pyridin-3-ylamino group. Its core structure includes a 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate framework, with a ketone at position 5 and a methyl ester at the acetate moiety. The Z-configuration of the ethylidene group ensures specific spatial orientation, influencing reactivity and intermolecular interactions. Such compounds are typically synthesized via nucleophilic substitutions or cyclization reactions involving dimethylaminomethylidene precursors, as exemplified in related studies .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N4O3/c1-13(21-14-7-6-10-20-12-14)18-16(11-17(24)26-2)22-23(19(18)25)15-8-4-3-5-9-15/h3-10,12,22H,11H2,1-2H3 |
InChI Key |
FYVUUGJHIVZZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound differ primarily in substituents on the ethylidene side chain or modifications to the phenyl ring. Below is a detailed comparison:
Substituent Variations on the Ethylidene Side Chain
Target Compound
- Ethylidene substituent: Pyridin-3-ylamino.
- The Z-configuration stabilizes specific conformations during cyclization reactions .
Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Ethylidene substituent: Morpholinylethylamino.
- Key features : The morpholine group increases polarity and solubility in aqueous media. This could make it more suitable for pharmaceutical applications requiring enhanced bioavailability .
Methyl ((4Z)-4-[(Dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (QZ-9131)
- Ethylidene substituent: Dimethylamino.
- Simplicity in synthesis (95% purity) makes it a common intermediate .
Modifications to the Phenyl Ring
Methyl [(4Z)-4-[(Dimethylamino)methylene]-1-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (QY-9914)
Stereochemical and Functional Group Comparisons
Methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-Pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
- Configuration : E-isomer.
- Key features : The E-configuration may lead to steric hindrance, reducing cyclization efficiency compared to the Z-isomer. This compound was discontinued, suggesting stability or efficacy issues in practical applications .
Biological Activity
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Details:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | methyl 2-[4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
| InChI Key | TVFATXNSYNXREZ-FYJGNVAPSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyrazole derivatives with phenyl-substituted aldehydes, followed by cyclization and esterification reactions. The process requires specific catalysts and controlled conditions to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which modulate biological pathways.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as a COX-II inhibitor. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, certain derivatives showed IC50 values in the range of 0.52 μM to 22.25 μM against COX-II, indicating a promising therapeutic profile for inflammatory conditions .
Case Studies
-
COX-II Inhibition :
- In a study examining various pyrazole derivatives, methyl {(4Z)-5-oxo...} was noted for its selective inhibition of COX-II with minimal ulcerogenic effects. This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Properties :
Research Findings
A comprehensive analysis of various studies indicates that methyl {(4Z)-5-oxo...} and its derivatives can serve as important scaffolds in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
